BAT2 protein

m6A epitranscriptomics RNA stability colorectal cancer

BAT2 (HLA-B-associated transcript 2), officially designated PRRC2A (Proline Rich Coiled-Coil 2A), is a large (~229 kDa) proline-rich protein encoded within the MHC class III region on human chromosome 6p21.33. PRRC2A belongs to the PRRC2 family of RNA-binding proteins, which includes paralogs PRRC2B (BAT2L) and PRRC2C (BAT2L2), all sharing a conserved proline-rich coiled-coil architecture.

Molecular Formula C11H15NO6
Molecular Weight 0
CAS No. 147155-45-1
Cat. No. B1175979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAT2 protein
CAS147155-45-1
SynonymsBAT2 protein
Molecular FormulaC11H15NO6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAT2 (PRRC2A) Procurement Guide: Core Identity and Class Characteristics


BAT2 (HLA-B-associated transcript 2), officially designated PRRC2A (Proline Rich Coiled-Coil 2A), is a large (~229 kDa) proline-rich protein encoded within the MHC class III region on human chromosome 6p21.33 [1]. PRRC2A belongs to the PRRC2 family of RNA-binding proteins, which includes paralogs PRRC2B (BAT2L) and PRRC2C (BAT2L2), all sharing a conserved proline-rich coiled-coil architecture [2]. Recognized as an m6A RNA reader protein, PRRC2A functions in post-transcriptional gene regulation including alternative pre-mRNA splicing and mRNA stability control, with distinct tissue specificity limited primarily to cell lines of leukemic origin and developmental expression in the central nervous system [3].

Why PRRC2A/BAT2 Cannot Be Replaced by Generic PRRC2 Family Members


Despite shared domain architecture, PRRC2 family members are functionally non-redundant. PRRC2A is the sole family member with an experimentally validated m6A reader function, directly binding methylated RNA via a consensus GGACU motif to stabilize target transcripts including Olig2 and CSNK1E [1]. In contrast, PRRC2B demonstrates RNA binding but has not been shown to function as an m6A reader, while PRRC2C localizes to stress granules and lacks demonstrated pre-mRNA splicing activity [2]. Furthermore, PRRC2A exhibits restricted tissue expression (leukemic cell lines, developing CNS), whereas PRRC2B shows ubiquitous expression across brain, ovary, and 25 other tissues [3]. These divergent biochemical activities and expression patterns preclude generic interchange, making compound-specific selection essential for experimental reproducibility.

Quantitative Differentiation Evidence: PRRC2A/BAT2 Versus Closest Analogs


PRRC2A as the Sole Validated m6A Reader in the PRRC2 Family: A Critical Functional Differentiator

PRRC2A is the only PRRC2 family member with experimentally confirmed m6A reader activity. In colorectal cancer models, PRRC2A directly binds CSNK1E mRNA in an m6A-dependent manner and stabilizes the transcript. Intestinal epithelium-specific Prrc2a deletion in mice significantly suppressed tumor cell growth, stemness, and migratory capacity compared to wild-type controls, while PRRC2A overexpression promoted these oncogenic behaviors [1]. Neither PRRC2B nor PRRC2C has been reported to possess m6A reader functionality; PRRC2C instead localizes to stress granules and facilitates stress granule assembly [2].

m6A epitranscriptomics RNA stability colorectal cancer

PRRC2A Splice Isoform Count: Quantitative Evidence for Splice Regulatory Complexity

PRRC2A generates substantially more splice variants than its closest paralog, reflecting its primary role in pre-mRNA splicing regulation. The human PRRC2A gene produces 37 reference mRNA sequence splice variants, compared to only 10 splice variants for rat Prrc2a [1]. While a direct human-vs-human paralog count is not available from the same source, the PRRC2A gene's alternative splicing complexity is consistent with its annotated function as a regulator of exon-inclusion or exon-skipping via interaction with splicing factors SRSF3 and SRSF10 [2]. PRRC2B, by contrast, has no documented role in splicing regulation and instead functions in translation of specific mRNAs and cell cycle progression [3].

alternative splicing transcriptomics RNA processing

Molecular Weight and Isoelectric Point: Physicochemical Differentiation from PRRC2B

PRRC2A and PRRC2B exhibit distinct physicochemical properties that directly impact experimental handling and reagent selection. Human PRRC2A has a molecular weight of approximately 229 kDa (full-length, 2,157 amino acids) and a basal isoelectric point (pI) of 9.47, compared to PRRC2B at approximately 243 kDa (isoform-dependent) with a pI of 8.67 [1][2]. The difference in pI of approximately 0.8 units is significant for purification strategies (e.g., ion-exchange chromatography) and electrophoretic mobility under native conditions. The ~14 kDa molecular weight difference further enables unambiguous discrimination by SDS-PAGE [3].

protein characterization biochemical properties recombinant protein production

Tissue Expression Restriction versus Ubiquitous PRRC2B: Specificity for Immune and CNS Applications

PRRC2A demonstrates highly restricted tissue expression compared to its paralogs. At the protein level, PRRC2A is limited to cell lines of leukemic origin and shows developmental expression during the 11th week of gestation with highest levels in the central nervous system, spinal ganglia, osteoblasts, and osteocytes [1]. In contrast, PRRC2B displays ubiquitous expression across brain (RPKM 18.3), ovary (RPKM 17.4), and 25 other tissues [2]. In mouse, Prrc2a shows highest expression in testis adult (RPKM 97.6) and adrenal adult (RPKM 89.1) [3]. This tissue restriction pattern means PRRC2A-specific reagents are mandatory for studies in leukemic, immune, or neurodevelopmental contexts; PRRC2B-targeting reagents will detect signal in virtually any tissue type.

tissue specificity immunology neurobiology

MHC Class III Genomic Localization: Unique Disease Association Profile Not Shared by PRRC2B or PRRC2C

PRRC2A is uniquely positioned within the MHC class III region on chromosome 6p21.33, clustered with TNF-alpha and TNF-beta genes, a genomic context not shared by PRRC2B (located on 9q34.13) or PRRC2C (located on 1q24.3) [1]. This placement confers distinct disease associations. PRRC2A microsatellite repeats are associated with age-at-onset of insulin-dependent diabetes mellitus (IDDM) [2], and the gene is a candidate for rheumatoid arthritis development [3]. Neither PRRC2B nor PRRC2C shares these MHC-linked autoimmune disease associations; PRRC2B mutations are instead linked to hypopituitarism and embryonic development defects, while PRRC2C is implicated in stress granule biology [4].

autoimmune disease type 1 diabetes rheumatoid arthritis MHC genetics

In Vivo Functional Requirement: Prrc2a Knockout Phenotypes Distinct from Prrc2b

Knockout mouse models reveal non-overlapping essential functions for PRRC2A versus PRRC2B. Nestin-Cre-mediated Prrc2a knockout in mice induces significant hypomyelination, decreased lifespan, and locomotive and cognitive defects [1]. Additionally, germ cell-specific Prrc2a deletion leads to XY asynapsis, impaired meiotic sex chromosome inactivation, and meiotic arrest at metaphase I during spermatogenesis, demonstrating an essential role in male fertility [2]. In contrast, Prrc2b knockout mice exhibit preweaning lethality with complete penetrance, abnormal eye morphology, abnormal forebrain morphology, and pituitary malformations—a phenotype that includes hypopituitarism but not the myelination or spermatogenesis defects characteristic of Prrc2a loss [3].

knockout mouse model myelination spermatogenesis neurobiology

PRRC2A/BAT2 High-Value Application Scenarios Driven by Differentiation Evidence


m6A Epitranscriptomics and RNA Stability Research

PRRC2A is the only PRRC2 family member functioning as an m6A reader protein. Its validated binding to target transcripts (Olig2, CSNK1E) via the consensus GGACU motif makes it essential for studies of m6A-dependent post-transcriptional regulation, RNA stability, and cancer epitranscriptomics. Procurement of PRRC2A-specific recombinant proteins, antibodies, and knockout cell lines is mandatory; PRRC2B or PRRC2C cannot substitute for m6A reader functional assays [1].

Autoimmune Disease Genetics: Type 1 Diabetes and Rheumatoid Arthritis

PRRC2A's unique residence within the MHC class III region on 6p21.33 confers disease associations absent from PRRC2B (9q34.13) and PRRC2C (1q24.3). Its microsatellite repeat polymorphisms are linked to IDDM age-at-onset, and it is a validated candidate gene for rheumatoid arthritis. Only PRRC2A reagents should be used in genetic association studies, biomarker discovery, or functional investigations of MHC-linked autoimmunity [2].

Oligodendrocyte Biology and Myelination Disorders

Prrc2a conditional knockout in mice produces a specific hypomyelination phenotype with locomotive and cognitive deficits—a phenotype not replicated by Prrc2b deletion. PRRC2A-specific shRNA, siRNA, or CRISPR reagents are required for investigating oligodendrocyte specification, myelination disorders, or m6A-dependent regulation in neural lineages. Generic PRRC2-family reagents will not recapitulate this biology [3].

Leukemia and Immune Cell Lineage-Specific Research

PRRC2A protein expression is restricted to cell lines of leukemic origin among adult tissues, unlike the ubiquitous expression of PRRC2B across >25 tissue types. This expression specificity makes PRRC2A an ideal target for leukemia-focused studies and a poor target for broad tissue profiling. Antibody selection must be validated against this restricted expression pattern to avoid false positives from PRRC2B cross-reactivity [4].

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